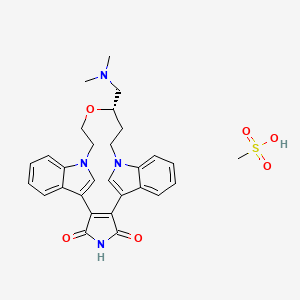

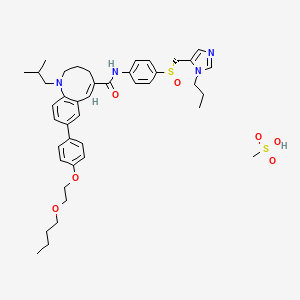

Ruboxistaurin mesylate

Übersicht

Beschreibung

Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von diabetischen Komplikationen und anderen Erkrankungen, die mit der Aktivität der Proteinkinase C Beta zusammenhängen .

Herstellungsmethoden

Die Synthese von LY 333531 Mesylat umfasst mehrere Schritte. Ein gängiger Syntheseweg beginnt mit der Hydrolyse eines Makrozyklus mit Kaliumhydroxid in siedendem Ethanol, um ein Anhydrid zu erhalten. Dieses Anhydrid wird dann mit Hexamethyldisilazan und Methanol in Dimethylformamid bei 80 °C behandelt, um eine Zwischenverbindung zu erhalten. Die Detritylierung dieser Zwischenverbindung mit Salzsäure in Dichlormethan oder Ethanol ergibt einen Alkohol, der dann mit Methansulfonsäureanhydrid und Pyridin in Tetrahydrofuran behandelt wird, um das Mesylat zu erhalten. Schließlich wird das gewünschte Produkt durch Reaktion dieses Mesylats mit Dimethylamin in Tetrahydrofuran oder Dimethylformamid erhalten .

Vorbereitungsmethoden

The synthesis of LY 333531 mesylate involves several steps. One common synthetic route starts with the hydrolysis of a macrocycle with potassium hydroxide in refluxing ethanol to yield an anhydride. This anhydride is then treated with hexamethyldisilazane and methanol in dimethylformamide at 80°C to afford an intermediate compound. Detritylation of this intermediate with hydrochloric acid in dichloromethane or ethanol gives an alcohol, which is then treated with methanesulfonic anhydride and pyridine in tetrahydrofuran to produce the mesylate. Finally, the desired product is obtained by reacting this mesylate with dimethylamine in tetrahydrofuran or dimethylformamide .

Analyse Chemischer Reaktionen

LY 333531 Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

LY 333531 Mesylat wurde in der wissenschaftlichen Forschung aufgrund seiner selektiven Hemmung der Proteinkinase C Beta weit verbreitet. Einige seiner wichtigsten Anwendungen umfassen:

Chemie: Als Werkzeugverbindung zur Untersuchung von Signalwegen der Proteinkinase C Beta.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, die von der Proteinkinase C Beta reguliert werden.

Medizin: Als potenzielles Therapeutikum für diabetische Retinopathie, diabetische Neuropathie und andere Komplikationen des Diabetes untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf die Proteinkinase C Beta abzielen .

Wirkmechanismus

LY 333531 Mesylat übt seine Wirkung aus, indem es selektiv die Proteinkinase C Beta hemmt. Diese Hemmung wird durch ATP-abhängige kompetitive Bindung an die aktive Stelle des Enzyms erreicht. Durch die Blockierung der Aktivität der Proteinkinase C Beta moduliert LY 333531 Mesylat verschiedene zelluläre Prozesse, darunter die glucoseinduzierte Monozytenadhäsion und das Endothelzellwachstum. Es wurde gezeigt, dass die Verbindung diabetische Hyperalgesie verbessert, indem sie die zyklischen Guanosinmonophosphatspiegel in Neuronen des Rückenmarksganglions normalisiert .

Wirkmechanismus

LY 333531 mesylate exerts its effects by selectively inhibiting protein kinase C beta. This inhibition is achieved through ATP-dependent competitive binding to the enzyme’s active site. By blocking protein kinase C beta activity, LY 333531 mesylate modulates various cellular processes, including glucose-induced monocyte adhesion and endothelial cell growth. The compound has been shown to ameliorate diabetic hyperalgesia by normalizing cyclic guanosine monophosphate levels in dorsal root ganglion neurons .

Vergleich Mit ähnlichen Verbindungen

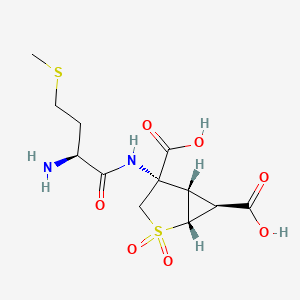

LY 333531 Mesylat ist unter den Inhibitoren der Proteinkinase C Beta einzigartig aufgrund seiner hohen Selektivität und oralen Bioverfügbarkeit. Ähnliche Verbindungen umfassen:

Bisindolylmaleimid I: Ein weiterer Proteinkinase C-Inhibitor mit breiterer Spezifität.

Gö 6976: Ein selektiver Inhibitor der Proteinkinase C Alpha und Beta.

Enzastaurin: Ein Inhibitor der Proteinkinase C Beta und anderer Isoformen mit potenziellen Anwendungen in der Krebstherapie. Im Vergleich zu diesen Verbindungen bietet LY 333531 Mesylat einen gezielteren Ansatz zur Hemmung der Proteinkinase C Beta, wodurch es sowohl in Forschungs- als auch in therapeutischen Kontexten ein wertvolles Werkzeug ist

Eigenschaften

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQBKLTAVUXFF-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172762 | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192050-59-2 | |

| Record name | Ruboxistaurin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192050592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBOXISTAURIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V860VW8AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)

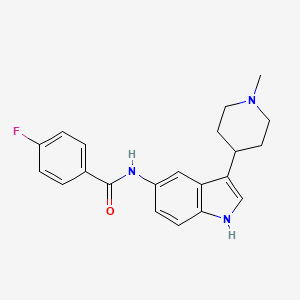

![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)